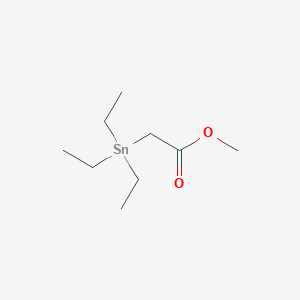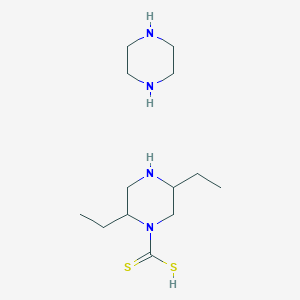![molecular formula C16H13N3OS B14722830 1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- CAS No. 6578-89-8](/img/structure/B14722830.png)
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 4-methoxybenzaldehyde under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under microwave irradiation. This method significantly reduces the reaction time compared to conventional heating methods.
Chemical Reactions Analysis
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but lacks the methoxyphenyl and phenyl substituents, resulting in different biological activities.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group instead of an amino group, which imparts different chemical reactivity and biological properties.
1,3,4-Thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different applications.
The unique combination of the methoxyphenyl and phenyl substituents in 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
6578-89-8 |
|---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C16H13N3OS/c1-20-14-9-7-12(8-10-14)11-17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
CWODURUILVGTNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



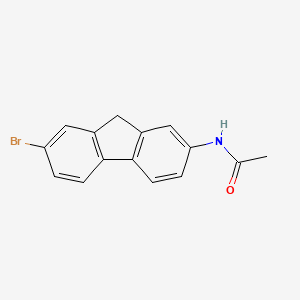


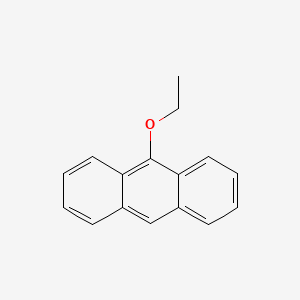
![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
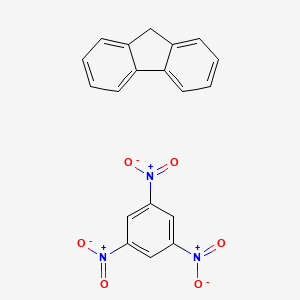
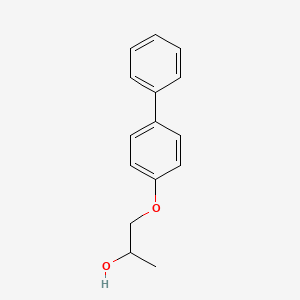

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

